molecular formula C24H32N2O3S B11554917 O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate

O-{4-[(4-ethoxyphenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate

Cat. No.: B11554917
M. Wt: 428.6 g/mol
InChI Key: BZZSPRFUEFCMES-UHFFFAOYSA-N
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Description

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamide derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. The presence of both carbamothioyl and ethoxyphenyl groups in the structure suggests that this compound may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE typically involves multiple steps:

    Formation of the Carbamothioyl Intermediate: The initial step involves the reaction of 2-methylpropylamine with carbon disulfide to form the corresponding carbamothioyl intermediate.

    Coupling with 4-Ethoxyphenylbenzamide: The carbamothioyl intermediate is then reacted with 4-ethoxyphenylbenzamide under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Employed as a ligand in the synthesis of metal complexes for catalysis.

Mechanism of Action

The mechanism of action of 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-METHOXYPHENYL)BENZAMIDE
  • 4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-HYDROXYPHENYL)BENZAMIDE

Uniqueness

4-{[BIS(2-METHYLPROPYL)CARBAMOTHIOYL]OXY}-N-(4-ETHOXYPHENYL)BENZAMIDE is unique due to the presence of the ethoxy group, which may influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C24H32N2O3S

Molecular Weight

428.6 g/mol

IUPAC Name

O-[4-[(4-ethoxyphenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate

InChI

InChI=1S/C24H32N2O3S/c1-6-28-21-13-9-20(10-14-21)25-23(27)19-7-11-22(12-8-19)29-24(30)26(15-17(2)3)16-18(4)5/h7-14,17-18H,6,15-16H2,1-5H3,(H,25,27)

InChI Key

BZZSPRFUEFCMES-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=S)N(CC(C)C)CC(C)C

Origin of Product

United States

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